molecular formula C18H24N2O B11487810 Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-

Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-

Cat. No.: B11487810
M. Wt: 284.4 g/mol
InChI Key: MQNVBNMTCBVWDQ-UHFFFAOYSA-N
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Description

1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOPENTAN-1-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOPENTAN-1-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Alkyne Formation: The alkyne group is introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Cyclopentanol Introduction: The final step involves the addition of the cyclopentanol moiety through a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOPENTAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOPENTAN-1-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOPENTAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YL}CYCLOPENTAN-1-OL
  • 1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YL}CYCLOHEXAN-1-OL
  • 1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YL}CYCLOHEPTAN-1-OL

Uniqueness

1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOPENTAN-1-OL is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-[3-(2-pyridin-3-ylpiperidin-1-yl)prop-1-ynyl]cyclopentan-1-ol

InChI

InChI=1S/C18H24N2O/c21-18(9-2-3-10-18)11-6-14-20-13-4-1-8-17(20)16-7-5-12-19-15-16/h5,7,12,15,17,21H,1-4,8-10,13-14H2

InChI Key

MQNVBNMTCBVWDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC#CC3(CCCC3)O

Origin of Product

United States

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